N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyrrole ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The hydrogen atoms in the pyrrole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, a pyrrole ring, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-19-8-4-6-12(19)14(21)10-18-17(22)16-9-13(20)11-5-2-3-7-15(11)23-16/h2-9,14,21H,10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFZOZJSEYHTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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